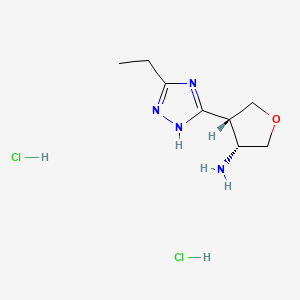
(3R,4R)-4-(5-Ethyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4R)-4-(5-Ethyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activities
Compounds derived from 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibit good to moderate activities against various microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Structural Studies
Structural characterization and studies of 1,2,4-triazole derivatives, including X-ray diffraction analysis, have been conducted to understand the intermolecular interactions and frameworks of these compounds. This research aids in the design of molecules with desired properties for various applications (Şahin et al., 2014).
Oxidative Addition Reactions
Research on rhodium(I) and iridium(I) triazolato complexes, including their synthesis, characterization, and oxidative addition reactions, has been performed. These studies contribute to the understanding of transition metal complexes and their potential applications in catalysis (Muller et al., 2010).
Coordination Geometries
The coordination geometries of divalent ions with 1,2,4-triazole derivatives have been explored through crystallography. These studies provide insights into the ligand behavior and metal-ligand interactions, which are crucial for developing metal-based drugs or catalytic agents (Kajdan et al., 2000).
Anticancer Evaluation
Novel 1,2,4-triazol-3-one derivatives have been synthesized and evaluated for their in vitro anticancer activities. Some compounds have shown promising activity against a variety of human tumor cell lines, indicating their potential in cancer therapy (Kattimani et al., 2013).
Luminescent and Nonlinear Optical Properties
The synthesis, luminescent, and nonlinear optical properties of 1,2,4-triazole derivatives have been studied. These compounds exhibit potential for applications in optical materials and devices due to their high nonlinear optical response (Nadeem et al., 2017).
properties
IUPAC Name |
(3R,4R)-4-(3-ethyl-1H-1,2,4-triazol-5-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-2-7-10-8(12-11-7)5-3-13-4-6(5)9;;/h5-6H,2-4,9H2,1H3,(H,10,11,12);2*1H/t5-,6+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMCIVURIWEDDA-PVNUIUKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)C2COCC2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NNC(=N1)[C@@H]2COC[C@@H]2N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2481230.png)



![2-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2481235.png)
![1-[(2-bromophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2481236.png)


![Methyl 3-[(3,4-dimethylphenyl){2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2481241.png)
![4-(4-isopropylbenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2481242.png)


![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2481249.png)
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2481250.png)